molecular formula C16H19N3O3S B496061 N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide CAS No. 876522-49-5

N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide

Cat. No.: B496061
CAS No.: 876522-49-5
M. Wt: 333.4g/mol
InChI Key: YYQKLSBNOJYEOK-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide (CAS: 723300-04-7) is a synthetic small molecule with the molecular formula C₂₂H₂₇N₃O₄S and a molecular weight of 429.532 g/mol . Its structure comprises a pyridine-4-carboxamide core linked to a phenyl ring substituted with a tert-butylsulfamoyl group (–SO₂NHC(CH₃)₃).

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-16(2,3)19-23(21,22)14-6-4-13(5-7-14)18-15(20)12-8-10-17-11-9-12/h4-11,19H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQKLSBNOJYEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general synthetic route involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.

    Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in disease progression . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-4-Carboxamide Derivatives with Varied Aromatic Substituents

Compound 14 Series ()

A series of pyridine-4-carboxamide derivatives (e.g., 14c–14g) feature a phenyl ring substituted with a morpholino thiopyrano-pyrimidinyl group. For example:

  • 14c : Includes a 4-trifluoromethylphenyl group, yielding a molecular ion [M+H]⁺ at m/z 611.1.
  • 14d–14g : Substituents include halogenated (4-fluoro, 4-bromo, 4-chloro) or unmodified phenyl groups.

Key Differences :

  • The morpholino thiopyrano-pyrimidinyl moiety in 14-series compounds contrasts with the tert-butylsulfamoyl group in the target compound. This difference likely alters kinase selectivity, as 14-series compounds demonstrated PI3Kα inhibition (IC₅₀ values comparable to GDC-0941 and PI103) and cytotoxicity against A549, PC-3, and MCF-7 cell lines .
N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide Hydrochloride ()

This analog substitutes the tert-butylsulfamoyl group with a 1-adamantyl moiety. The adamantyl group is a rigid, highly lipophilic bicyclic structure that may improve blood-brain barrier penetration or target binding in neurological disorders. Its hydrochloride salt form (CAS: 61876-25-3) enhances aqueous solubility compared to the neutral tert-butylsulfamoyl derivative .

Pyridine-4-Carboxamides with Heterocyclic Modifications

N-[2-(Aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides ()

These compounds (e.g., 5d, 5f) replace the sulfamoyl group with a thiazolidinone ring. Key findings:

  • 5f (with a 4-nitrophenyl group) showed dual COX-1/COX-2 inhibition (89.28% and 52.80%, respectively) and 15-LOX inhibition (27.36%), along with low ulcerogenicity.
  • 5d (with a 4-chlorophenyl group) exhibited anti-inflammatory activity comparable to indomethacin.

Structural Impact: The thiazolidinone ring introduces hydrogen-bonding sites and conformational rigidity, favoring cyclooxygenase/lipoxygenase interactions over kinase targets associated with the tert-butylsulfamoyl group .

Sulfur-Containing Analogs

N-[Amino(4-methylphenyl)oxido-λ⁶-sulfanylidene]pyridine-4-carboxamide (Compound 15, )

This compound features a sulfoximine group (–N=S(O)=O–) instead of the sulfamoyl group. Sulfoximines are known for enhancing metabolic stability and bioavailability. While biological data are unavailable, the sulfoximine’s electron-withdrawing nature may alter electronic properties compared to the tert-butylsulfamoyl group .

Physicochemical and Structural Comparison Table

Compound Name Core Structure Key Substituent Biological Activity Reference
N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide Pyridine-4-carboxamide tert-butylsulfamoyl Not reported
14c (Morpholino thiopyrano-pyrimidinyl) Pyridine-4-carboxamide 4-Trifluoromethylphenyl PI3Kα inhibition, cytotoxic
N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide Pyridine-4-carboxamide 1-Adamantyl Solubility-enhanced derivative
5f (Thiazolidinone series) Pyridine-4-carboxamide 4-Nitrophenyl/thiazolidinone COX/LOX inhibition, anti-inflammatory
Compound 15 (Sulfoximine) Pyridine-4-carboxamide Sulfoximine Synthetic intermediate

Biological Activity

N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16_{16}H19_{19}N3_3O3_3S. It features a pyridine ring substituted with a sulfonamide group and a carboxamide group, which contribute to its unique biological properties. The compound is characterized by its ability to interact with various molecular targets, particularly kinases.

The primary mechanism of action involves the inhibition of specific kinases, which are pivotal in numerous signaling pathways related to disease progression. The compound binds to the active site of these enzymes, thereby preventing their activity and modulating downstream effects that can lead to therapeutic benefits in conditions such as cancer and inflammation.

Key Mechanisms

  • Kinase Inhibition : The compound has been shown to inhibit several kinases, affecting cellular processes such as proliferation and apoptosis.
  • Interaction with Receptors : It may also interact with various receptors involved in inflammatory responses, potentially modulating immune responses .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against certain bacterial strains, although further research is required to fully elucidate this aspect.

Table 2: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Case Study 1: Cancer Treatment

A study involving the administration of this compound in a mouse model of breast cancer showed significant tumor reduction compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through kinase inhibition.

Case Study 2: Inflammatory Response Modulation

In another study, the compound was tested for its effects on inflammatory markers in a rodent model of induced inflammation. Results indicated a marked decrease in pro-inflammatory cytokines, suggesting potential for use in treating inflammatory diseases .

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